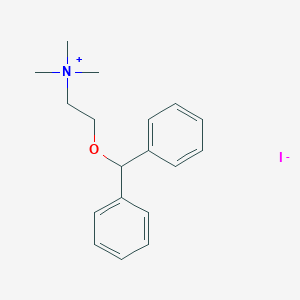
Diphenhydramine methiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenhydramine methiodide is a chemical compound that belongs to the class of antihistamines. It is a derivative of diphenhydramine, which is commonly used as a sleep aid and allergy medication. Diphenhydramine methiodide has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of diphenhydramine methiodide involves its binding to muscarinic acetylcholine receptors in the central nervous system. This binding leads to the inhibition of the activity of these receptors, which results in a decrease in the release of acetylcholine. Acetylcholine is a neurotransmitter that is involved in cognitive function, memory, and learning. The inhibition of muscarinic receptors by diphenhydramine methiodide results in a decrease in the activity of these processes.
Efectos Bioquímicos Y Fisiológicos
Diphenhydramine methiodide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of muscarinic acetylcholine receptors in the central nervous system, which results in a decrease in the release of acetylcholine. This decrease in acetylcholine release leads to a decrease in cognitive function, memory, and learning. Diphenhydramine methiodide has also been shown to have anticholinergic effects, which can result in dry mouth, blurred vision, and constipation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diphenhydramine methiodide has a number of advantages for use in lab experiments. It has a well-established synthesis method and has been shown to have a high affinity for muscarinic acetylcholine receptors. It has also been shown to have a number of biochemical and physiological effects, which make it a useful tool for studying the role of muscarinic receptors in the central nervous system. However, diphenhydramine methiodide also has a number of limitations for use in lab experiments. It can have anticholinergic effects, which can make it difficult to interpret the results of experiments. Additionally, it has not been extensively studied in vivo, which limits its potential for use in animal models.
Direcciones Futuras
There are a number of future directions for the study of diphenhydramine methiodide. One potential direction is the use of diphenhydramine methiodide in the study of Alzheimer's disease. Alzheimer's disease is characterized by a decrease in acetylcholine release, which is thought to be due to the loss of muscarinic acetylcholine receptors. Diphenhydramine methiodide could be used to study the role of muscarinic receptors in the progression of Alzheimer's disease. Another potential direction is the use of diphenhydramine methiodide in the study of schizophrenia. Schizophrenia is characterized by a dysfunction in the dopaminergic and cholinergic systems. Diphenhydramine methiodide could be used to study the role of muscarinic receptors in the regulation of dopamine release in the central nervous system.
Métodos De Síntesis
The synthesis of diphenhydramine methiodide involves the reaction of diphenhydramine with methyl iodide. The reaction results in the formation of diphenhydramine methiodide, which is a white crystalline powder. The synthesis method has been well-established and is commonly used in research laboratories.
Aplicaciones Científicas De Investigación
Diphenhydramine methiodide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for muscarinic acetylcholine receptors, which are involved in the regulation of cognitive function, memory, and learning. Diphenhydramine methiodide has been used to study the role of muscarinic receptors in the central nervous system and their involvement in various neurological disorders such as Alzheimer's disease and schizophrenia.
Propiedades
Número CAS |
14177-81-2 |
|---|---|
Nombre del producto |
Diphenhydramine methiodide |
Fórmula molecular |
C18H24INO |
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
2-benzhydryloxyethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C18H24NO.HI/c1-19(2,3)14-15-20-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,18H,14-15H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
VBILFZZVVHHLOE-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
SMILES canónico |
C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
Beta-(Diphenylmethoxy)-ethyl-trimethyl-ammonium-iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



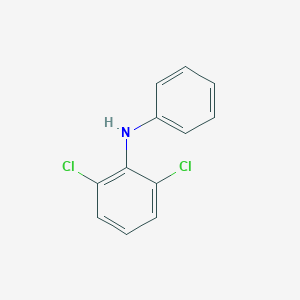
![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)
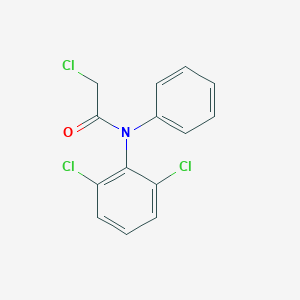
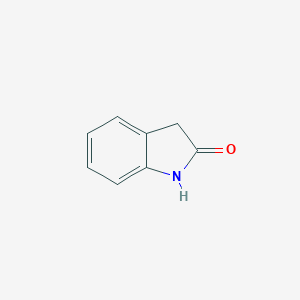
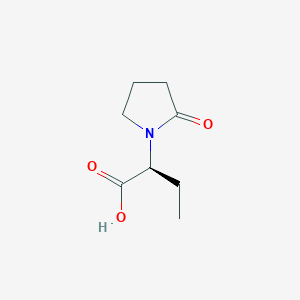
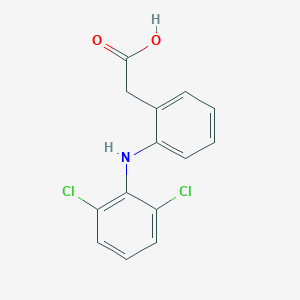

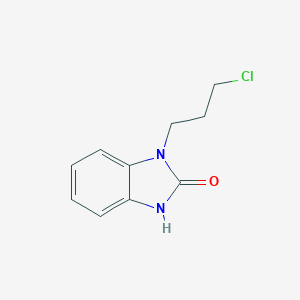
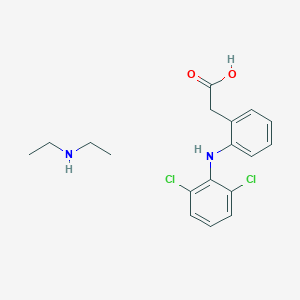
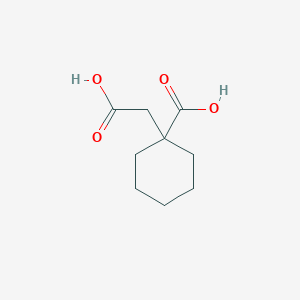
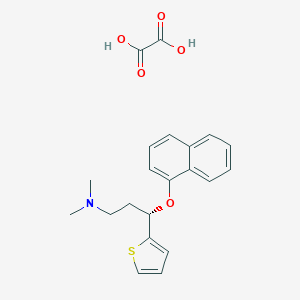
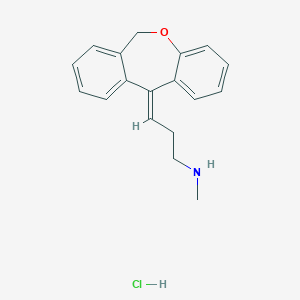
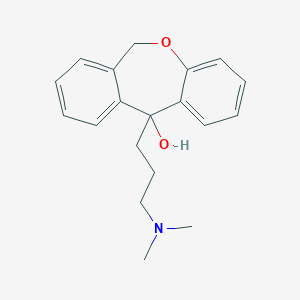
![Dibenz[b,e]oxepin-11(6H)-one](/img/structure/B195834.png)